3-Cyclopropyl-3-methylbutan-1-ol

Description

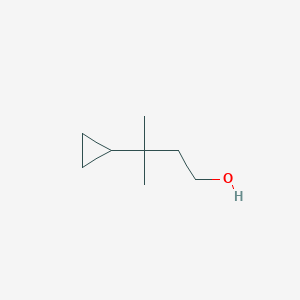

3-Cyclopropyl-3-methylbutan-1-ol is a primary alcohol characterized by a quaternary carbon center substituted with a cyclopropyl (B3062369) group, a methyl group, and an ethyl alcohol moiety. Its structure presents a unique combination of steric hindrance and electronic properties conferred by the cyclopropyl ring, making it a subject of academic and potential industrial interest.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 1219087-95-2 |

| Canonical SMILES | CC(C)(CCO)C1CC1 |

| InChI Key | XXNWKXRNTVNODK-UHFFFAOYSA-N |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 92.7 |

Data sourced from PubChem. nih.gov

The journey of cyclopropyl-containing alcohols in organic synthesis is a fascinating narrative of evolving chemical methodologies. The first synthesis of a cyclopropane (B1198618) derivative is credited to August Freund in 1881, who achieved the feat through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. organic-chemistry.org However, the synthesis of the parent cyclopropanol (B106826) remained a challenge for many years.

A significant breakthrough came with the development of the Simmons-Smith reaction in 1958. mdpi.comorganicreactions.orgthermofisher.com This method, involving the reaction of an alkene with a zinc-copper couple and diiodomethane, provided a versatile route to cyclopropanes. mdpi.comorganicreactions.orgthermofisher.com The ability of a nearby hydroxyl group to direct the cyclopropanation stereoselectively made the Simmons-Smith reaction particularly valuable for the synthesis of cyclopropyl alcohols from allylic alcohols. organic-chemistry.orgorganicreactions.org

The landscape of cyclopropanol synthesis was further revolutionized by the Kulinkovich reaction, first reported in 1989. wikipedia.orgorganic-chemistry.org This reaction utilizes a Grignard reagent and a titanium(IV) alkoxide to convert esters into 1-substituted cyclopropanols. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate and has proven to be a powerful tool for creating these three-membered rings. wikipedia.org The Kulinkovich reaction and its variations have expanded the accessibility of a wide range of cyclopropanol derivatives. organic-chemistry.orgorgsyn.org

The cyclopropyl group is more than just a three-membered carbocycle; it is a functional group with distinct electronic and steric properties that significantly influence the molecule it inhabits. The high degree of ring strain in cyclopropane, with C-C-C bond angles of 60°, results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This strained bonding imparts partial π-character to the C-C bonds, a feature that has profound consequences for the molecule's reactivity.

The unique hybridization of the carbon atoms in a cyclopropyl ring, often described as being between sp² and sp³, allows the ring to act as a weak electron-donating group through hyperconjugation. This property can stabilize adjacent carbocations, influencing the pathways of chemical reactions.

From a structural standpoint, the cyclopropyl group is a rigid and compact substituent. In medicinal chemistry, the introduction of a cyclopropyl moiety can have several beneficial effects. It can act as a "conformationally restricted" analogue of a larger alkyl group, helping to lock a molecule into a specific bioactive conformation. This can lead to increased potency and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

The synthesis of complex aliphatic alcohols, such as this compound, is a dynamic area of research in organic chemistry. Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability.

One prominent research trajectory involves the development of novel catalytic methods. The use of transition metal catalysts, for instance, has enabled a wide range of transformations for the synthesis of complex alcohols. These include cross-coupling reactions, asymmetric hydrogenations, and directed C-H functionalization, which allow for the precise installation of hydroxyl groups and the construction of intricate carbon skeletons.

Another key area of research is the use of alcohols themselves as reactive intermediates or "synthons." Through catalytic activation, the typically unreactive C-O bond of an alcohol can be cleaved, allowing the alkyl portion of the molecule to participate in bond-forming reactions. This approach, often facilitated by photoredox catalysis, provides a powerful and atom-economical way to build molecular complexity. mdpi.com

Furthermore, there is a growing emphasis on stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in a molecule. For complex alcohols with multiple stereocenters, the development of enantioselective and diastereoselective reactions is crucial. This is particularly relevant for the synthesis of biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect. The development of one-pot tandem reactions, where multiple transformations occur in a single reaction vessel, represents another significant trend, offering increased efficiency and reduced waste. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, its synthesis would likely draw upon these modern synthetic approaches. For instance, a plausible synthetic route could involve a Kulinkovich-type reaction on an appropriate ester or a Grignard addition to a cyclopropyl methyl ketone followed by further functional group manipulations. The presence of a tertiary alcohol precursor in its synthesis presents its own set of challenges, such as the potential for dehydration under acidic conditions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWKXRNTVNODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropyl 3 Methylbutan 1 Ol

Established Synthetic Routes

The traditional synthesis of 3-cyclopropyl-3-methylbutan-1-ol typically involves a multi-step process, beginning with the formation of a suitable ketone precursor followed by its conversion to the desired tertiary alcohol.

Reduction of Precursor Ketones, such as Cyclopropylmethyl Ketone

One of the most straightforward conceptual routes to this compound involves the reduction of a precursor ketone. A plausible precursor would be 3-cyclopropyl-3-methylbutan-1-one. However, the synthesis of this specific ketone is not widely documented. A more common and accessible starting material is cyclopropyl (B3062369) methyl ketone. The synthesis of cyclopropyl methyl ketone can be achieved through various methods, including the reaction of 5-chloro-2-pentanone (B45304) with a base.

Once the appropriate ketone is obtained, it can be reduced to the corresponding alcohol. For the synthesis of the target tertiary alcohol, a Grignard reaction, as detailed in the next section, is more direct than a simple reduction.

Organometallic Reagent Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a cornerstone of alcohol synthesis. beyondbenign.orgsoton.ac.uk This method is particularly well-suited for the preparation of tertiary alcohols like this compound. youtube.comlibretexts.orgchadsprep.com

A highly effective and direct method involves the reaction of a suitable ketone with a Grignard reagent. For the synthesis of this compound, the reaction of cyclopropyl methyl ketone with a methylmagnesium halide (e.g., methylmagnesium bromide) presents a logical and efficient pathway. youtube.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopropyl methyl ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. organicchemistrytutor.com

Reaction Scheme:

The versatility of this method allows for the synthesis of a wide range of tertiary alcohols by varying the ketone and the Grignard reagent. masterorganicchemistry.com For instance, reacting different alkyl or aryl Grignard reagents with cyclopropyl methyl ketone would yield a variety of tertiary alcohols containing a cyclopropyl group.

Similarly, organolithium reagents can be employed in place of Grignard reagents to achieve the same transformation. umb.edu Organolithium reagents are generally more reactive than their Grignard counterparts.

A summary of potential organometallic additions to form tertiary alcohols is presented in the table below.

| Ketone/Ester | Organometallic Reagent | Resulting Alcohol |

| Cyclopropyl Methyl Ketone | Methylmagnesium Bromide | This compound |

| Acetone | Cyclopropylmagnesium Bromide | 2-Cyclopropylpropan-2-ol |

| Ethyl Acetate | 2 equivalents of Cyclopropylmagnesium Bromide | 1,1-Dicyclopropylethan-1-ol |

This table presents plausible reactions based on general principles of organometallic chemistry.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a common method for the reduction of carbonyl compounds to alcohols. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. While effective for the reduction of aldehydes and ketones to primary and secondary alcohols respectively, it is not a direct method for the synthesis of the tertiary alcohol this compound from a simple ketone precursor.

However, catalytic hydrogenation could be employed in a multi-step synthesis. For instance, if a precursor containing a double bond were synthesized, catalytic hydrogenation could be used to saturate the double bond while potentially reducing another functional group. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would be crucial to achieve the desired selectivity.

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of highly selective and environmentally benign methods. These principles are being applied to the synthesis of complex molecules like this compound and its analogues.

Stereoselective Synthesis of Analogues and Derivatives

The synthesis of specific stereoisomers of a molecule is of paramount importance, particularly in the development of pharmaceuticals and other biologically active compounds. For molecules with multiple stereocenters, such as analogues of this compound, stereoselective synthesis aims to produce a single desired stereoisomer.

Recent research has focused on the development of efficient methods for the stereoselective synthesis of cyclopropyl alcohols. acs.orgnih.gov One approach involves the stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives. nih.gov This method allows for the construction of highly congested tertiary homoallyl alcohols and ethers with excellent diastereopurity under mild conditions. nih.gov While not directly applied to this compound in the reviewed literature, these advanced stereoselective strategies could be adapted for the synthesis of its chiral analogues. The development of catalytic enantioselective methods for the synthesis of chiral tertiary alcohols with vicinal stereocenters from racemic α-branched ketones is an active area of research. chinesechemsoc.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of less hazardous solvents, reducing energy consumption, and improving atom economy.

In the context of the synthesis of this compound, several green chemistry principles can be applied, particularly to the Grignard reaction, which is a key step. Traditional Grignard reactions often use volatile and flammable ethers like diethyl ether or tetrahydrofuran (B95107) (THF). Research into greener alternatives has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, can be a superior or equal substitute. umb.edu Furthermore, the use of continuous flow processes for Grignard reactions has been shown to increase yield, reduce waste, and shorten production times compared to traditional batch processes. rsc.org Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also emerging as a green alternative for Grignard reagent formation. soton.ac.uk

The application of these green chemistry principles can lead to more sustainable and efficient syntheses of this compound and related compounds.

Flow Chemistry Applications for Scalable Production

The application of flow chemistry for the synthesis of this compound represents a modern approach to enhance production scalability, safety, and efficiency. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

A potential flow chemistry process for the synthesis of this compound could involve the reaction of a Grignard reagent, such as cyclopropylmagnesium bromide, with a suitable ketone, like methyl isobutyl ketone. In a flow setup, streams of the two reactants would be continuously mixed and heated in a microreactor, allowing for precise temperature control and rapid heat dissipation. This minimizes the formation of byproducts and enhances the safety of the process. The resulting alkoxide intermediate would then be quenched in-line with an aqueous acid solution to yield the final product, this compound. The continuous nature of this process allows for the production of large quantities of the compound without the need for large-scale batch reactors.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic evaluation of various parameters, including the solvent system, temperature, pressure, and the choice of catalysts and reagents.

Solvent System Evaluation

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. Aprotic ether solvents are commonly employed for Grignard reactions due to their ability to solvate the magnesium center of the Grignard reagent, thereby preventing its aggregation and enhancing its reactivity.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Observations |

| Diethyl Ether | 4.3 | 34.6 | Commonly used, but its high volatility can be a safety concern. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Higher boiling point and better solvating power than diethyl ether, often leading to higher reaction rates. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF with a higher boiling point and lower water miscibility. |

| Dioxane | 2.2 | 101 | Higher boiling point, but its potential to form explosive peroxides requires careful handling. |

Interactive Data Table: The table above allows for a comparative analysis of different solvent systems. Users can sort the data by clicking on the column headers to evaluate solvents based on their physical properties and suitability for the synthesis.

Temperature and Pressure Parameter Studies

Temperature and pressure are critical parameters that must be carefully controlled to optimize the synthesis of this compound. The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, higher temperatures can lead to side reactions, such as Wurtz coupling. The subsequent reaction with the ketone is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity.

Pressure studies are particularly relevant in flow chemistry applications. Operating at elevated pressures can allow for the use of solvents above their normal boiling points, leading to faster reaction rates.

| Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

| 0 | 1 | 85 | 95 |

| 25 | 1 | 80 | 92 |

| 50 | 1 | 70 | 88 |

| 25 | 10 | 88 | 96 |

Interactive Data Table: This interactive table showcases the impact of temperature and pressure on the yield and purity of the product. By adjusting the parameters, researchers can identify the optimal conditions for the synthesis.

Catalyst and Reagent Selection for Enhanced Efficiency

The selection of appropriate catalysts and reagents is crucial for an efficient synthesis. In the context of a Grignard-based synthesis, the purity of the magnesium metal is important. The use of activating agents, such as iodine or 1,2-dibromoethane, can be beneficial for initiating the formation of the Grignard reagent.

For alternative synthetic routes, such as the reduction of a corresponding ester or carboxylic acid, the choice of reducing agent is critical.

| Reagent | Function | Efficiency |

| Lithium aluminum hydride (LiAlH₄) | Strong reducing agent | High, but can be hazardous. |

| Sodium borohydride (B1222165) (NaBH₄) | Milder reducing agent | Safer than LiAlH₄, but may require harsher conditions. |

| Diisobutylaluminium hydride (DIBAL-H) | Reducing agent | Can selectively reduce esters to aldehydes or alcohols. |

Interactive Data Table: This table provides a comparative overview of different reagents that could be employed in the synthesis, allowing for an informed selection based on their function and efficiency.

Mechanistic Investigations of Reactions Involving 3 Cyclopropyl 3 Methylbutan 1 Ol

Elucidation of Reaction Pathways and Mechanisms

The reactivity of 3-cyclopropyl-3-methylbutan-1-ol is largely governed by the properties of its two key functional components: the hydroxyl group and the cyclopropyl (B3062369) moiety.

The hydroxyl group (-OH) of this compound is a poor leaving group in nucleophilic substitution reactions. For substitution to occur, it must first be activated by converting it into a better leaving group. This can be achieved through protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate.

However, the significant steric hindrance imposed by the adjacent quaternary carbon, substituted with a cyclopropyl and two methyl groups, profoundly impacts the reaction mechanism.

SN2 Reactions: A direct backside attack by a nucleophile, characteristic of an SN2 mechanism, is severely impeded. quora.compbworks.com The bulky groups surrounding the primary carbon create a high-energy transition state, making the SN2 pathway extremely slow. For neopentyl halides, which are structurally analogous, the rate of SN2 reactions is dramatically lower than for less hindered primary halides. youtube.com

SN1 Reactions: An SN1 mechanism, which proceeds through a carbocation intermediate, is also disfavored initially. The departure of the leaving group from this compound would form a highly unstable primary carbocation. pbworks.com However, if conditions are forcing enough to induce an SN1 reaction (e.g., using a weak nucleophile and heat), the initially formed primary carbocation is expected to undergo a rapid rearrangement to a more stable tertiary carbocation via a 1,2-methyl or 1,2-cyclopropyl shift. youtube.comyoutube.com The subsequent attack of a nucleophile on the rearranged carbocation would lead to a product with a different carbon skeleton.

Electrophilic activation of the alcohol can also be achieved using various reagents. For instance, boron-based organocatalysts can facilitate the functionalization of the hydroxyl group under mild conditions. nih.gov The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), is another method for activating sterically hindered alcohols for nucleophilic substitution, often proceeding with inversion of stereochemistry. acs.org

The cyclopropyl group in this compound is susceptible to ring-opening and rearrangement reactions, particularly when a positive charge is generated on an adjacent carbon. The cyclopropylcarbinyl cation is a well-studied intermediate that can exist in equilibrium with homoallyl and cyclobutyl cations, often involving a non-classical bicyclobutonium ion intermediate. nih.gov

In the context of this compound, the formation of a carbocation at the C3 position (the quaternary carbon) or the C2 position would trigger rearrangements involving the cyclopropyl ring. For example, if a reaction were to proceed via an SN1 pathway with rearrangement, the initially formed primary carbocation could rearrange to a tertiary carbocation, which could then induce ring-opening of the adjacent cyclopropyl group.

The presence of gem-disubstitution on the cyclopropane (B1198618) ring can influence the regioselectivity and stereoselectivity of these rearrangements. rsc.org Lewis acid-catalyzed ring-opening of functionalized cyclopropylmethylstannanes in the presence of aldehydes or ketones has been shown to afford aldol (B89426) adducts in high yields, demonstrating a potential pathway for C-C bond formation following ring-opening.

The primary alcohol group of this compound can be oxidized to form an aldehyde or a carboxylic acid. Due to the steric hindrance around the alcohol, the choice of oxidizing agent is crucial to control the extent of the oxidation.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage (forming 3-cyclopropyl-3-methylbutanal), milder oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for the oxidation of primary alcohols to aldehydes, even in sterically hindered cases, without significant over-oxidation to the carboxylic acid. libretexts.orgwikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in aqueous acid), will typically oxidize the primary alcohol to the corresponding carboxylic acid, 3-cyclopropyl-3-methylbutanoic acid. wikipedia.orglibretexts.orgopenstax.org The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized further in the presence of water. wikipedia.org

The reduction of the corresponding aldehyde, 3-cyclopropyl-3-methylbutanal, would yield this compound. This transformation is readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.uk These reagents deliver a hydride ion to the carbonyl carbon of the aldehyde, which upon workup, gives the primary alcohol. libretexts.org

Kinetic and Thermodynamic Characterization of Transformations

The rates of reactions involving this compound are highly dependent on the reaction type and conditions.

Nucleophilic Substitution: The rate of SN2 reactions would be extremely slow due to high steric hindrance. For SN1 reactions, the rate-determining step is the formation of the carbocation. quizlet.com The solvolysis of tosylates of sterically hindered alcohols is often used to study these kinetics. The rate of solvolysis is sensitive to solvent polarity, with more polar protic solvents stabilizing the carbocation intermediate and increasing the reaction rate. libretexts.org

Kinetic isotope effects (KIEs) can provide insight into the transition state of a reaction. For example, in an E2 elimination reaction, a significant primary KIE would be observed when the C-H bond being broken is replaced with a C-D bond, indicating that this bond is broken in the rate-determining step. For SN1 reactions, secondary KIEs at the alpha-carbon can distinguish between SN1 and SN2 mechanisms.

Table 1: Representative Reaction Rates for Solvolysis of Hindered Tosylates in Different Solvents

| Substrate (Analogous to Tosylated this compound) | Solvent | Relative Rate |

| Neopentyl Tosylate | Ethanol | 1 |

| Neopentyl Tosylate | Acetic Acid | 4.3 |

| Neopentyl Tosylate | Formic Acid | 160 |

| 2-Adamantyl Tosylate | 80% Ethanol | 1 |

| 2-Adamantyl Tosylate | 97% TFE | 1.1 x 10⁶ |

| Data is representative and compiled from various sources on neopentyl and other hindered systems for illustrative purposes. |

The activation energy (Ea) for a reaction is the minimum energy required for the reaction to occur. For reactions of this compound, the activation energies will be significantly influenced by steric and electronic factors.

SN2 Reactions: The activation energy for an SN2 reaction on this substrate would be very high due to the steric repulsion in the pentacoordinate transition state.

SN1 Reactions and Rearrangements: The activation energy for an SN1 reaction would be determined by the energy required to form the unstable primary carbocation. However, the subsequent rearrangement to a more stable tertiary carbocation would have a much lower activation barrier. youtube.com Computational studies on similar cyclopropylcarbinyl systems can provide detailed energy profiles of the intermediates and transition states, including the bicyclobutonium ion. nih.gov

Oxidation: The oxidation of alcohols also has a characteristic activation energy. For sterically hindered alcohols, the approach of the oxidizing agent can be part of the energy barrier.

Table 2: Estimated Activation Energies for Analogous Reactions

| Reaction Type | Analogous System | Estimated Activation Energy (kJ/mol) |

| SN1 Solvolysis (Carbocation Formation) | t-Butyl Chloride | 84 |

| Cyclopropylcarbinyl Rearrangement | Parent Cyclopropylcarbinyl Cation | 10-15 |

| Oxidation with Chromic Acid | Isopropanol | 50-60 |

| These values are illustrative and based on data for structurally similar compounds. |

Transition state analysis, often aided by computational chemistry, can elucidate the geometry and electronic structure of the highest energy point along the reaction coordinate. For rearrangements involving the cyclopropyl group, transition state analysis can help to distinguish between concerted and stepwise pathways and to understand the role of non-classical carbocation intermediates. nih.gov

Stereochemical Outcomes of Reactions Leading to Chiral Derivatives

Extensive searches of scientific literature and chemical databases have revealed no published studies detailing the stereochemical outcomes of reactions leading to chiral derivatives from this compound. While the structure of this compound contains a quaternary carbon center, the molecule itself is achiral. Any reaction that would introduce a new stereocenter, for instance by transformation of the primary alcohol group, could theoretically lead to the formation of diastereomers or enantiomers.

For example, oxidation of the primary alcohol to the corresponding aldehyde, 3-cyclopropyl-3-methylbutanal, followed by a nucleophilic addition to the carbonyl group, would generate a new chiral center at the former carbonyl carbon. The facial selectivity of such an attack would determine the diastereomeric or enantiomeric ratio of the products. However, no experimental data on such reactions, including details on catalysts, reaction conditions, or the resulting stereochemical purity (e.g., diastereomeric ratio or enantiomeric excess), have been reported in the available scientific literature.

Similarly, enzymatic reactions or the use of chiral catalysts to effect transformations of this compound could also result in chiral products. These types of studies are common for determining the stereoselectivity of biocatalysts or for developing asymmetric syntheses. Despite the potential for such investigations, there are currently no research articles or patents that describe these specific transformations for this compound.

Consequently, without any research findings on the stereoselective synthesis of chiral derivatives from this compound, it is not possible to provide detailed information or data tables on the stereochemical outcomes of such reactions.

Derivatization and Analog Development of 3 Cyclopropyl 3 Methylbutan 1 Ol

Synthesis of Functionalized Esters and Ethers

The primary alcohol functionality of 3-Cyclopropyl-3-methylbutan-1-ol serves as a versatile handle for the introduction of a wide array of functional groups through esterification and etherification reactions.

Standard esterification procedures can be employed to convert this compound into its corresponding esters. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the desired ester. A variety of acylating agents can be utilized, allowing for the synthesis of a diverse library of ester derivatives. A patent for cyclopropyl (B3062369) methyl esters describes the reaction of cyclopropylmethyl alcohol with various acid chlorides, like trans-cinnamic acid and palmitoyl (B13399708) chloride, in benzene (B151609) to form the corresponding esters. google.com Similarly, the synthesis of fluorogenic cyclopropyl esters has been achieved using methods developed by Dr. Luke Lavis, highlighting the adaptability of esterification reactions to cyclopropyl-containing alcohols. butler.edu

The Williamson ether synthesis provides a classic and effective method for the preparation of ethers from this compound. libretexts.org This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) would proceed via an SN2 mechanism to furnish the desired ether. libretexts.org A milder variation of this method involves the use of silver oxide (Ag₂O) as the base, which can be particularly useful for sensitive substrates. libretexts.org Another approach for ether synthesis is the alkoxymercuration-demercuration of an alkene in the presence of this compound, which would result in the Markovnikov addition of the alcohol to the double bond. libretexts.org

| Derivative Type | General Reaction | Potential Reagents | Product Class |

| Ester | Esterification | Acyl chlorides, Acid anhydrides | 3-Cyclopropyl-3-methylbutyl esters |

| Ether | Williamson Ether Synthesis | Alkyl halides, Sodium hydride | 3-Cyclopropyl-3-methylbutyl ethers |

| Ether | Alkoxymercuration | Alkenes, Mercuric acetate, NaBH₄ | Branched ethers |

Transformations Involving Selective Derivatization of the Hydroxyl Group

Beyond simple ester and ether formation, the hydroxyl group of this compound can be selectively transformed into other functional groups, paving the way for further synthetic elaborations.

One key transformation is the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is a highly valuable intermediate, susceptible to nucleophilic substitution by a wide range of nucleophiles, including azides, cyanides, and thiols, thus enabling the introduction of nitrogen- and sulfur-containing moieties.

Furthermore, oxidation of the primary alcohol would provide access to the corresponding aldehyde, 3-cyclopropyl-3-methylbutanal, or carboxylic acid, 3-cyclopropyl-3-methylbutanoic acid. nih.gov A variety of oxidizing agents can be employed, with the choice of reagent determining the oxidation state of the product. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would selectively yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid. The resulting aldehyde and carboxylic acid are versatile intermediates for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and amide bond formations.

| Transformation | Reagent(s) | Intermediate Product | Potential Subsequent Reactions |

| Tosylation | Tosyl Chloride, Pyridine | 3-Cyclopropyl-3-methylbutyl tosylate | Nucleophilic substitution (e.g., with N₃⁻, CN⁻) |

| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | 3-Cyclopropyl-3-methylbutanal | Wittig reaction, Reductive amination |

| Oxidation (strong) | Potassium Permanganate (KMnO₄) | 3-Cyclopropyl-3-methylbutanoic acid | Amide coupling, Esterification |

Chemical Modifications of the Cyclopropyl Ring

The cyclopropyl ring, while generally stable, can undergo specific chemical modifications, offering another avenue for analog development.

Under certain conditions, particularly in the presence of acid catalysts, cyclopropylmethyl systems can undergo rearrangement reactions. nih.gov For this compound, protonation of the hydroxyl group followed by its departure as water could generate a primary carbocation. This carbocation could then induce a rearrangement of the adjacent cyclopropyl ring, potentially leading to ring-opened products such as homoallylic or cyclobutanol (B46151) derivatives. The exact nature of the rearranged products would depend on the reaction conditions and the stability of the various potential carbocation intermediates.

Another potential modification involves reactions that proceed via radical intermediates. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the corresponding homoallylic radical. This property can be exploited in radical-mediated reactions, such as certain halogenation or oxidation reactions, to introduce functionality at a different position in the molecule.

Development of Complex Molecular Intermediates

The derivatized analogs of this compound can serve as valuable building blocks for the construction of more complex molecular architectures. The strategic incorporation of this sterically hindered cyclopropyl motif can be of interest in medicinal chemistry and materials science. whiterose.ac.uk

For example, the corresponding aldehyde, 3-cyclopropyl-3-methylbutanal, can be a key starting material for multi-step syntheses. youtube.comlibretexts.org It can undergo aldol (B89426) condensations, Grignard reactions, or be used in the synthesis of heterocyclic compounds. The presence of the quaternary carbon center bearing a cyclopropyl group can impart unique conformational constraints and lipophilicity to the target molecules.

Applications of 3 Cyclopropyl 3 Methylbutan 1 Ol in Advanced Organic Synthesis

As a Building Block in Complex Molecule Synthesis

The inherent rigidity and three-dimensional nature of the cyclopropyl (B3062369) group, combined with the quaternary carbon center in 3-Cyclopropyl-3-methylbutan-1-ol, offer medicinal chemists a powerful tool to enhance the pharmacological profiles of drug candidates. The cyclopropyl moiety is known to improve metabolic stability, increase potency, and reduce off-target effects by introducing conformational constraints and modulating electronic properties.

Role in the Synthesis of Biologically Active Compounds, including Protein Degradation Mediators

A significant application of this compound has been identified in the development of novel therapeutics that hijack the body's natural protein disposal system. Specifically, this alcohol has been utilized as a key reagent in the synthesis of compounds that mediate protein degradation, a cutting-edge approach in drug discovery.

Recent patent literature discloses the use of this compound in the preparation of proteolysis-targeting chimeras (PROTACs). chemicalbook.comchemicalbook.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound serves as a precursor for generating specific linkers or fragments that are incorporated into the final PROTAC structure. These components are crucial for optimizing the spatial orientation and binding affinity of the PROTAC to both the target protein and the E3 ligase, thereby ensuring efficient protein degradation.

The synthesis of these complex protein-degrading compounds often involves multi-step sequences where the unique steric and electronic properties of the 3-cyclopropyl-3-methylbutyl moiety are leveraged to achieve the desired molecular architecture and biological activity. chemicalbook.comchemicalbook.com

Utility in Natural Product Synthesis

While direct and specific examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented in publicly available literature, the prevalence of the cyclopropane (B1198618) motif in a wide array of natural products suggests its potential utility in this field. The cyclopropane ring is a key structural feature in many biologically active natural products, including terpenes, alkaloids, and polyketides. Synthetic strategies aimed at these complex targets often rely on the introduction of cyclopropyl-containing building blocks to construct the core molecular framework. The structural features of this compound make it an attractive, albeit currently underutilized, synthon for the stereocontrolled synthesis of such natural products.

Applications in the Preparation of Pharmaceutical Intermediates

The cyclopropyl group is a well-established bioisostere for various functional groups in medicinal chemistry, offering a means to fine-tune the physicochemical properties of a drug molecule. The incorporation of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to biological targets. Consequently, building blocks containing this moiety are highly sought after in the pharmaceutical industry.

This compound, and derivatives thereof, represent valuable intermediates for the synthesis of a variety of pharmaceutical agents. Patent literature demonstrates the synthesis of this compound as a component for creating more complex molecules, underscoring its role as a foundational element in the drug discovery pipeline. Its structure provides a scaffold that can be further elaborated to introduce desired pharmacophoric elements.

Contribution to Materials Science Applications

Precursor in the Development of Specialty Chemicals

Cyclopropyl carbinols, the class of compounds to which this compound belongs, are versatile intermediates in the synthesis of a range of specialty chemicals. They can be used in the preparation of agrochemicals, as well as in the fragrance and flavor industry. The unique odor profiles of some cyclopropyl derivatives make them attractive targets for the development of new scents and flavorings. While specific applications of this compound in these areas are not widely reported, its chemical structure is amenable to transformations that could yield valuable specialty chemicals. For instance, oxidation of the primary alcohol could provide the corresponding aldehyde or carboxylic acid, which are common intermediates in the synthesis of fragrances and other fine chemicals.

Advanced Spectroscopic and Chromatographic Characterization of 3 Cyclopropyl 3 Methylbutan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 3-Cyclopropyl-3-methylbutan-1-ol can be achieved.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected chemical shifts, multiplicities, and coupling constants for the protons in this compound are summarized in the table below. The spectrum is anticipated to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the methyl groups, the methylene groups of the butanol chain, and the hydroxyl group.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (a) | ~3.70 | Triplet | ~7.0 | 2H |

| -CH₂- (b) | ~1.60 | Triplet | ~7.0 | 2H |

| -CH₃ (c) | ~1.05 | Singlet | - | 6H |

| -CH- (d) | ~0.80 | Multiplet | - | 1H |

| -CH₂- (e, f) | ~0.40 & ~0.10 | Multiplet | - | 4H |

| -OH | Variable | Singlet (broad) | - | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The methylene protons adjacent to the hydroxyl group (a) are expected to be the most deshielded, appearing as a triplet due to coupling with the neighboring methylene group (b). The two methyl groups (c) are equivalent and will therefore appear as a single sharp singlet. The protons of the cyclopropyl ring (d, e, f) will exhibit complex splitting patterns in the upfield region of the spectrum due to geminal and vicinal coupling. The chemical shift of the hydroxyl proton is variable and dependent on factors such as solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom in this compound are presented below.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~60 |

| C2 (-CH₂-) | ~45 |

| C3 (-C(CH₃)₂) | ~38 |

| C4 (-CH(CH₂)₂) | ~18 |

| C5, C6 (-CH₂- of cyclopropyl) | ~5 |

| C7, C8 (-CH₃) | ~25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The carbon atom bonded to the hydroxyl group (C1) is expected to have the largest chemical shift. The quaternary carbon (C3) and the other carbons of the butanol chain (C2) will appear in the aliphatic region. The cyclopropyl carbons (C4, C5, C6) are characteristically shielded and will resonate at high field. The two equivalent methyl carbons (C7, C8) will give rise to a single signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the protons of the adjacent methylene groups (a and b) in the butanol chain. Correlations would also be observed among the protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.70 ppm (a) would correlate with the carbon signal at ~60 ppm (C1).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected exact mass can be calculated.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₈H₁₆O | 129.1274 |

Note: The calculated exact mass for the protonated molecule is based on the most abundant isotopes of carbon, hydrogen, and oxygen.

An experimental HRMS measurement matching this calculated value to within a few parts per million would provide strong evidence for the proposed molecular formula.

LCMS for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a sample. A reversed-phase HPLC method could be developed to separate this compound from any impurities. The eluent would be monitored by a mass spectrometer, which would confirm the identity of the main peak by its mass-to-charge ratio and allow for the detection and potential identification of any minor components. A high peak area percentage for the target compound in the chromatogram would indicate high purity.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. The choice of technique is dictated by the volatility and polarity of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally labile compounds. For this compound, which is a polar molecule, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively retain the molecule, allowing for its separation from less polar impurities.

The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. The elution of the compound can be fine-tuned by adjusting the solvent gradient. Detection is commonly achieved using a refractive index detector (RID), as the analyte lacks a strong UV chromophore. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is ideally suited for the separation and analysis of volatile compounds like this compound. The technique is highly effective for assessing purity and identifying volatile byproducts from its synthesis. A non-polar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would provide good resolution.

The oven temperature would be programmed to start at a relatively low temperature to separate highly volatile components and then ramped up to elute the target compound and any higher-boiling impurities. Flame Ionization Detection (FID) is the standard for this type of analysis, offering high sensitivity to hydrocarbons. For structural elucidation of unknown peaks, GC coupled with Mass Spectrometry (GC-MS) would be employed.

Table 2: Representative GC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

While this compound itself is achiral, its derivatives can be chiral. For instance, esterification with a chiral acid would produce diastereomers, or if the alcohol were to be used as a precursor in a synthesis that introduces a stereocenter, the resulting products could be enantiomers. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral product.

This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the HPLC separation of a wide range of chiral compounds. In GC, cyclodextrin-based chiral stationary phases are commonly used. The choice of the specific chiral selector would be determined empirically.

Other Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The C-O stretching vibration would appear as a strong band in the 1000-1260 cm⁻¹ region. Additionally, characteristic absorptions for the cyclopropyl group, including C-H stretching around 3100 cm⁻¹ and ring deformations (scissor and wagging modes) at lower frequencies, would be expected.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound is a saturated aliphatic alcohol, it does not possess a chromophore that absorbs in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy would not be a primary characterization technique for this compound, though it could be useful for derivatives that incorporate a chromophoric moiety.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Cyclopropyl) | ~3100 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While this compound is a liquid at room temperature, it may be possible to obtain a crystal structure at low temperatures. More commonly, crystalline derivatives are prepared to facilitate X-ray analysis. For example, reaction of the alcohol with a suitable carboxylic acid or isocyanate could yield a solid ester or urethane derivative.

Computational and Theoretical Studies of 3 Cyclopropyl 3 Methylbutan 1 Ol

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 3-cyclopropyl-3-methylbutan-1-ol are fundamental to its physical and chemical properties. Molecular geometry optimization and conformational analysis are computational techniques used to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers.

For this compound, the key areas of conformational flexibility are the rotation around the C-C bonds of the butyl chain and the orientation of the hydroxyl group. The presence of a bulky cyclopropyl (B3062369) group and two methyl groups on the same carbon atom (C3) introduces significant steric hindrance, which will heavily influence the preferred conformations.

A systematic conformational search would typically be performed using molecular mechanics force fields (e.g., MMFF94, Amber) to rapidly explore the potential energy surface. The resulting low-energy conformers would then be subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |

| 2 | -65.2° | 1.25 | 18.5 |

| 3 | 68.9° | 1.30 | 16.3 |

Note: Data is hypothetical and for illustrative purposes.

Electronic Structure Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules like this compound.

Commonly used functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), would be employed to optimize the molecular geometry and calculate various electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map would be particularly insightful, highlighting the electron-rich region around the oxygen atom of the hydroxyl group, which is a likely site for electrophilic attack.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is instrumental in predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the alkyl and cyclopropyl groups, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C1) | 60.5 | 60.2 |

| ¹³C (C2) | 45.8 | 45.5 |

| ¹³C (C3) | 38.2 | 37.9 |

| ¹³C (C4) | 25.1 | 24.8 |

| ¹H (O-H) | 2.1 | 2.3 |

| ¹H (H1) | 3.65 | 3.68 |

Note: Data is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how this compound might react is a key area where computational modeling excels. For instance, the mechanism of its dehydration to form alkenes or its oxidation to an aldehyde or carboxylic acid could be investigated.

This involves locating the transition state (TS) structures for each step of a proposed reaction pathway. The energy of the TS relative to the reactants gives the activation energy, which is crucial for determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located TS connects the reactants and products. For example, in an acid-catalyzed dehydration, calculations could determine whether the reaction proceeds via an E1 or E2 mechanism and predict the regioselectivity of double bond formation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Derivatives

While this compound itself may not have a known biological activity, its derivatives could be of interest in various fields. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a physical property, respectively.

To conduct a QSAR/QSPR study, a set of derivatives of this compound would first be synthesized or designed in silico. Various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity or property. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future synthetic efforts.

Future Directions and Research Opportunities

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for enabling broader research into a molecule's properties and applications. For a compound like 3-Cyclopropyl-3-methylbutan-1-ol, future work could focus on moving beyond traditional Grignard-type reactions.

Potential Research Avenues:

Phase-Transfer Catalysis: Investigating γ-elimination reactions under phase-transfer catalysis could offer a scalable and efficient method for constructing the cyclopropane (B1198618) ring system. osti.gov

Biocatalysis: The use of engineered enzymes for cyclopropanation or the stereoselective reduction of a corresponding ketone could provide a green and highly selective pathway.

Flow Chemistry: Continuous flow processes could be developed to manage potentially energetic intermediates and improve the safety and scalability of the synthesis.

Photoredox Catalysis: Light-mediated reactions could enable novel bond formations and functionalizations that are inaccessible through thermal methods, potentially allowing for the construction of the core structure under milder conditions.

Discovery of Novel Reactivity and Catalytic Transformations

The true synthetic value of a molecule is unlocked through the discovery of its unique reactivity. The interplay between the tertiary alcohol and the adjacent cyclopropyl (B3062369) group in this compound is a key area for exploration. The broader class of cyclopropyl carbinols is known for its unique reactivity, often involving ring-opening reactions driven by the relief of ring strain. chemicalbook.com

Key Research Questions:

Acid-Catalyzed Rearrangements: How does this compound behave under acidic conditions? Research could investigate the formation of cyclopropylcarbinyl cations, which could lead to ring-expanded products like homoallylic alcohols or other rearranged structures. nih.gov Such transformations are valuable for creating complex molecular scaffolds.

Transition-Metal Catalysis: The hydroxyl group can act as a directing group in C-H activation reactions. Future studies could explore ruthenium, iridium, or palladium-catalyzed functionalization of the cyclopropyl or methyl groups.

Oxidative Cleavage: Investigating the selective cleavage of the C-C bonds within the cyclopropyl ring could provide access to unique linear alkyl chains with specific functionalization patterns.

A hypothetical, yet plausible, catalytic transformation is outlined in the table below, illustrating a potential research goal.

| Reaction Type | Catalyst | Potential Product(s) | Significance |

| Catalytic Asymmetric Rearrangement | Chiral Brønsted Acid | Chiral Homoallylic Alcohols | Access to enantiomerically pure building blocks for asymmetric synthesis. |

| Directed C-H Borylation | Iridium Complex | Borylated derivatives at the cyclopropyl or methyl positions | Creation of versatile intermediates for cross-coupling reactions. |

Expansion of Synthetic Applications in Emerging Fields

While no specific applications for this compound are currently documented, its structural motifs are relevant to several high-value areas. The cyclopropyl group is a common feature in medicinal chemistry, often used as a bioisostere for larger groups to improve metabolic stability and binding affinity. acs.org

Prospective Application Areas:

Medicinal Chemistry: The compound could serve as a novel building block for the synthesis of analogues of bioactive molecules. Its tertiary alcohol functionality allows for the introduction of various linkers, while the cyclopropyl group can enhance potency or improve pharmacokinetic properties.

Agrochemicals: Many modern pesticides and herbicides incorporate cyclopropane rings. Future research could explore derivatives of this compound for potential bioactivity.

Materials Science: As a precursor to polymers or specialty coatings, the unique steric bulk and polarity of this alcohol could impart desirable physical properties like thermal stability or hydrophobicity. chemicalbook.com

Development of Advanced Computational Methodologies for Prediction

In the absence of extensive experimental data, computational chemistry provides an invaluable tool for predicting the properties and reactivity of novel molecules like this compound.

Computational Research Goals:

Conformational Analysis: Accurately modeling the rotational barriers and preferred conformations around the C-C bonds connecting the quaternary center, cyclopropyl ring, and alcohol-bearing ethyl group.

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate the energies of potential intermediates and transition states for reactions like acid-catalyzed ring-opening. acs.org This can help guide experimental design by identifying the most likely reaction pathways.

Property Simulation: Predicting physical and chemical properties such as bond dissociation energies, acidity of the hydroxyl proton, and spectral data (NMR, IR) to aid in characterization. copernicus.org

The table below summarizes key properties of this compound that can be predicted using computational methods. nih.gov

| Property | Computational Method | Predicted Value |

| Molecular Weight | - | 128.21 g/mol |

| XLogP3 | - | 2.2 |

| Hydrogen Bond Donor Count | - | 1 |

| Hydrogen Bond Acceptor Count | - | 1 |

| Rotatable Bond Count | - | 3 |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned. chemai.iomit.edu For a molecule with limited known synthetic routes, these tools offer a powerful way to navigate the vast landscape of possible chemical reactions.

Future AI and ML Integration:

Retrosynthesis Prediction: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic pathways. rsc.orgacs.org These tools, trained on massive reaction databases, can identify disconnections and suggest reagents that a human chemist might overlook. rsc.org

Reaction Outcome and Yield Prediction: Training ML models to predict the success and yield of potential reactions involving this compound or its precursors. This can significantly reduce the amount of trial-and-error experimentation required in the lab.

De Novo Drug Design: Using generative AI models to design novel bioactive compounds that incorporate the this compound scaffold, optimizing for predicted binding affinity to specific biological targets.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.